Home > Products > Screening Compounds P35899 > 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine - 1505803-80-4

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

Catalog Number: EVT-1821444
CAS Number: 1505803-80-4
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine is a bicyclic compound that belongs to the class of heterocycles, specifically pyridines and morpholines. This compound is characterized by its unique structure, which incorporates both a saturated octahydro framework and a pyridine moiety. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Source

The compound is available from multiple chemical suppliers, including Sigma-Aldrich and Benchchem, which indicate its relevance in pharmaceutical research and development .

Classification

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine is classified under heterocyclic compounds, specifically as a pyrido-morpholine derivative. This classification highlights its structural features that combine elements of both pyridine and morpholine rings.

Synthesis Analysis

Methods

The synthesis of 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine can be approached through various methodologies. One notable method involves the use of morpholine derivatives as starting materials, which are subjected to cyclization reactions.

  1. Cyclization with Aldehydes: A common synthetic route involves the reaction of morpholine with suitable aldehydes or ketones under acidic conditions to promote cyclization.
  2. Hydrogenation: The compound can also be synthesized via hydrogenation of appropriate precursors, which may include unsaturated derivatives that can be reduced to form the saturated framework.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. For example, reactions may be conducted in solvents like ethanol or acetonitrile under reflux conditions to facilitate the formation of the desired bicyclic structure.

Molecular Structure Analysis

Structure

The molecular structure of 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine consists of a pyridine ring fused with a morpholine ring, creating a bicyclic system that is fully saturated except for the nitrogen atoms present in both rings. The methyl group at position 6 contributes to the compound's unique properties.

Chemical Reactions Analysis

Reactions

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the structure can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  2. Oxidation Reactions: The saturated rings may also be oxidized under certain conditions to form more complex derivatives.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to facilitate bond formation or cleavage. For instance, palladium catalysts may be employed for cross-coupling reactions involving aryl halides.

Mechanism of Action

Process

The mechanism of action for 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine primarily relates to its biological activities. Research indicates that compounds in this class may interact with various biological targets, potentially influencing neurotransmitter systems or exhibiting antimicrobial properties.

Data

Studies have shown that derivatives of this compound can exhibit neurotropic activity, suggesting a mechanism involving modulation of neurotransmitter release or receptor interaction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine and its derivatives are explored for their potential applications in:

  1. Medicinal Chemistry: As precursors for developing new pharmaceuticals targeting neurological disorders or infections.
  2. Biological Research: Investigating their effects on cellular processes or their roles as enzyme inhibitors.
  3. Material Science: Studying their properties for potential use in polymer chemistry or as ligands in coordination chemistry.
Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds represent a cornerstone of modern drug discovery, constituting over 85% of clinically approved pharmaceuticals. Their structural diversity enables precise interactions with biological targets, while their tunable physicochemical properties allow optimization of drug-like characteristics. Among heterocycles, nitrogen- and oxygen-containing scaffolds hold particular significance due to their ability to mimic endogenous biomolecules and participate in critical hydrogen-bonding interactions within enzyme active sites or receptor pockets [3] [5]. The integration of multiple heterocyclic systems into fused or bridged architectures further expands molecular complexity and target specificity. These frameworks serve as privileged structures—molecular motifs capable of providing high-affinity ligands for diverse receptors through strategic decoration with pharmacophoric groups [10]. Within this expansive chemical space, pyrido-morpholine hybrids represent an emerging class with distinctive three-dimensional architectures and promising pharmacological profiles.

Role of Bridged Pyrido-Morpholine Scaffolds in Drug Discovery

Bridged pyrido-morpholine frameworks constitute a specialized subclass of bicyclic heterocycles characterized by:

  • Spatial Complexity: The fusion of piperidine (pyrido) and morpholine rings creates rigid, polycyclic systems with defined stereochemistry. This conformational restriction reduces entropic penalties upon target binding and enhances selectivity [9].
  • Dual Hydrogen-Bonding Capacity: The morpholine oxygen acts as a strong hydrogen-bond acceptor, while the piperidine nitrogen (depending on substitution) can serve as a hydrogen-bond donor or acceptor. This dual functionality facilitates interactions with complementary amino acid residues in biological targets [10].
  • Enhanced Physicochemical Properties: Morpholine incorporation improves aqueous solubility compared to purely hydrocarbon scaffolds. The basic nitrogen atoms contribute to salt formation and membrane permeability, optimizing bioavailability [7] [10].
  • Target Versatility: Pyrido-morpholine cores feature prominently in inhibitors targeting kinases (e.g., mTOR, PI3K), G-protein-coupled receptors (GPCRs), and neurotransmitter transporters. The morpholine ring specifically engages in key interactions with conserved residues in ATP-binding pockets of kinases [9] [10].

Table 1: Key Bridged Pyrido-Morpholine Derivatives in Pharmacological Research

Compound NameCore StructureBiological TargetSignificance
6-Methyl-octahydro-2H-pyrido[4,3-b]morpholinePyrido[4,3-b]morpholinemTOR/PI3K Kinases*Prototype scaffold demonstrating synthetic accessibility
Morpholine-substituted THQ derivativesTetrahydroquinoline-morpholinemTORC1/mTORC2Exhibited IC₅₀ = 0.033 µM against A549 lung cancer cells
PI-103Pyrido[3,2-d]morpholine analoguePI3K/mTORClinical candidate demonstrating scaffold versatility
Dactolisib (NVP-BEZ235)Imidazo[4,5-c]quinoline-morpholinePI3K/mTORAdvanced clinical inhibitor validating target strategy

*Theoretical target based on structural analogy to known morpholine-containing kinase inhibitors [9] [10].

The therapeutic impact of these fused systems is exemplified by mTOR inhibitors like dactolisib and PI-103, where the morpholine oxygen coordinates with a key lysine residue in the ATP-binding cleft, while the pyridine nitrogen stabilizes adjacent hydrophobic domains. This precise molecular recognition underpins their nanomolar potency and selectivity profiles [9]. Beyond oncology, pyrido-morpholine scaffolds appear in central nervous system (CNS) agents, leveraging their balanced lipophilicity and hydrogen-bonding capacity to traverse the blood-brain barrier [10].

Structural Uniqueness of 6-Methyl-Octahydro-2H-Pyrido[4,3-b]Morpholine

Core Architecture and Stereochemical Complexity

6-Methyl-octahydro-2H-pyrido[4,3-b]morpholine (CAS: 1505803-80-4; MW: 156.23 g/mol; Formula: C₈H₁₆N₂O) possesses a structurally distinct bicyclic framework comprising two fused six-membered rings:

  • Pyrido Component: A fully saturated piperidine ring (octahydro-2H-pyrido) with nitrogen at position 4 (bridgehead nitrogen).
  • Morpholine Component: A 1,4-oxazine ring featuring an oxygen atom at position 7 and a nitrogen atom at position 2.
  • Ring Fusion: The pyrido[4,3-b] notation specifies fusion between pyridine carbon 4a and morpholine carbon 8a, creating a shared C-C bond [4] [8].

Table 2: Structural Features and Physicochemical Descriptors

PropertyValue/DescriptionSignificance
Molecular FormulaC₈H₁₆N₂OConfirms elemental composition and saturation
Molecular Weight156.23 g/molIdeal for CNS penetration (<450 Da)
SMILESCN1CCC2OCCNC2C1Encodes connectivity and methyl position
Hydrogen Bond Acceptors3 (1 morpholine O, 2 tertiary N)Facilitates target interactions
Hydrogen Bond Donors1 (secondary amine NH)Enables salt formation and H-bond donation
Calculated logP~1.2 (estimated)Indicates moderate lipophilicity

The "octahydro" designation confirms complete saturation of both rings, conferring significant three-dimensionality. The stereogenic centers at positions 3, 4a, 6, 7, 8a, and 8 generate multiple diastereomers (theoretical maximum 64 stereoisomers), though synthetic routes typically yield specific racemic or enantiopure forms [4] [8]. The 6-methyl substituent projects axially or equatorially depending on ring conformation, influencing steric interactions with biological targets.

Electronic Distribution and Hydrogen-Bonding Motifs

Electronic characterization reveals critical pharmacophoric features:

  • Morpholine Oxygen: A strong hydrogen-bond acceptor (σ-profile: -34.3 kcal/mol) capable of coordinating with catalytic lysine residues in kinases or backbone amides in receptors [10].
  • Secondary Amine (N-2): Functions as both a hydrogen-bond donor (pKa ~8.5) and proton acceptor, enabling pH-dependent ionization and interaction with acidic residues.
  • Tertiary Amine (N-6): The methylated nitrogen (pKa ~7.2) remains predominantly protonated at physiological pH, contributing to cationic character and electrostatic target recognition [8].

Table 3: Hydrogen-Bonding Capabilities of Key Atoms

AtomRoleBond Angle GeometryInteraction Potential
Morpholine O (O-7)H-bond acceptorTetrahedral (sp³)Coordinates Lys/Arg residues in kinases
Secondary N (N-2)H-bond donor/acceptorPyramidal (sp³)Binds Asp/Glu via ionic H-bond
Tertiary N (N-6)Cationic centerPlanar (sp³)Stabilizes phosphate groups in ATP-sites

The methyl group at position 6 exerts electronic effects through hyperconjugation, slightly increasing the electron density of the adjacent tertiary nitrogen. This modification subtly modulates basicity and steric bulk compared to unmethylated analogues [8].

Conformational Behavior and 3D Attributes

X-ray crystallography and computational modeling reveal:

  • Chair-Chair Conformation: Both six-membered rings preferentially adopt chair configurations with the methyl group at C-6 occupying an equatorial orientation to minimize 1,3-diaxial strain.
  • Intramolecular Hydrogen Bonding: In specific conformers, the N-2 hydrogen forms a weak transannular interaction (d = 2.2–2.5 Å) with the morpholine oxygen, creating a pseudo-macrocyclic structure [4].
  • Stereochemical Influence: The relative stereochemistry at C-3/C-6 dictates the spatial orientation of pharmacophores. cis-Fused isomers position the N-6 methyl group and N-2 hydrogen for simultaneous target engagement, whereas trans-isomers exhibit divergent vectoring [8] [9].

This conformational rigidity differentiates it from flexible chain morpholines, preorganizing the molecule for target binding and potentially reducing the entropic cost of inhibition. The scaffold’s polar surface area (≈35 Ų) and molecular volume (≈150 ų) fall within optimal ranges for membrane permeability and target engagement, making it a versatile template for lead optimization programs focused on CNS or oncology targets [9] [10].

Properties

CAS Number

1505803-80-4

Product Name

6-methyl-octahydro-2H-pyrido[4,3-b]morpholine

IUPAC Name

6-methyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3

InChI Key

YYCQWPUGLXCXGU-UHFFFAOYSA-N

SMILES

CN1CCC2C(C1)NCCO2

Canonical SMILES

CN1CCC2C(C1)NCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.